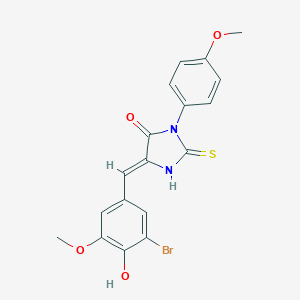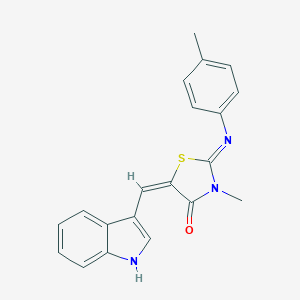
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone, also known as BMHBM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using different methods and has shown promising results in various biochemical and physiological studies.
Scientific Research Applications
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been used in studies related to cancer cell growth inhibition, apoptosis induction, and reactive oxygen species scavenging. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce inflammation and oxidative stress in cells, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various studies. However, there are also some limitations to its use. This compound is not very water-soluble, which may limit its use in certain experiments. It also has not been extensively studied in vivo, which may limit its potential use in animal studies.
Future Directions
There are several future directions for the study of 5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone. One direction is to further explore its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to study its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis and purification methods.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research fields. It has anti-inflammatory, antioxidant, and anticancer properties and has potential applications in the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
Synthesis Methods
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone can be synthesized using different methods. One of the most common methods is the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as ethanol, and the product is obtained after purification using column chromatography or recrystallization.
properties
Molecular Formula |
C18H15BrN2O4S |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H15BrN2O4S/c1-24-12-5-3-11(4-6-12)21-17(23)14(20-18(21)26)8-10-7-13(19)16(22)15(9-10)25-2/h3-9,22H,1-2H3,(H,20,26)/b14-8- |
InChI Key |
BBFQSBFWIUYMPP-ZSOIEALJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/NC2=S |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)NC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306919.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306920.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306922.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306923.png)
![ethyl 2-[(5-bromo-2-thienyl)methylene]-5-(4-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306926.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306927.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306929.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306930.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306932.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306934.png)
![(2E,5E)-5-(3-methoxybenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306935.png)
![2-[(2,6-Dimethylphenyl)imino]-5-(3-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B306936.png)
![4-{(E)-[(2E)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B306940.png)
